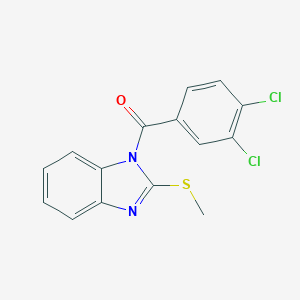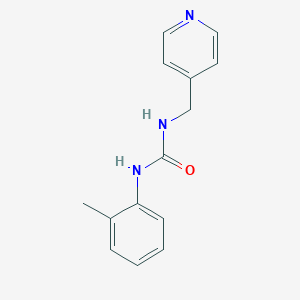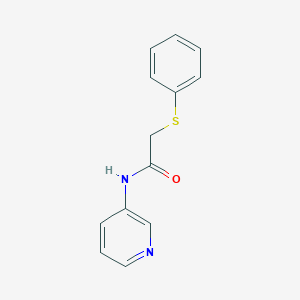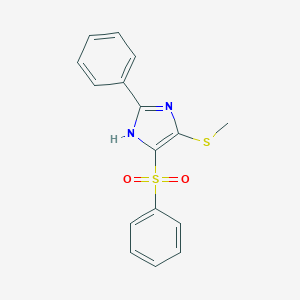
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole, also known as Bzim, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of imidazole derivatives and has been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has also been studied for its potential use as a catalyst in organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to inhibit the growth of various bacterial and fungal strains by interfering with their cell wall synthesis and membrane integrity. It has also been found to inhibit the replication of various viruses by interfering with their DNA or RNA synthesis.
Biochemical and Physiological Effects:
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has also been found to inhibit the growth of tumor cells by interfering with their cell cycle progression and DNA replication. In addition, 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole in lab experiments is its wide range of biological activities. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties, which makes it a versatile compound for various scientific research applications. However, one of the major limitations of using 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole in lab experiments is its low solubility in water. This may limit its use in certain biological assays and experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole. One of the major areas of interest is the development of more efficient synthesis methods for 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole and its derivatives. This may lead to the discovery of new compounds with improved biological activities. Another area of interest is the study of the mechanism of action of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole. This may lead to the discovery of new targets for the development of novel drugs. Finally, the study of the pharmacokinetics and pharmacodynamics of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole may lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole is a versatile compound that has been extensively studied for its potential use in various scientific research applications. It exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Although there are some limitations to its use in lab experiments, the future directions for the study of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole are promising and may lead to the discovery of new compounds and drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole involves the reaction of 4-methylsulfanyl-2-phenyl-1H-imidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole as a white crystalline solid in good yield.
Eigenschaften
Produktname |
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole |
|---|---|
Molekularformel |
C16H14N2O2S2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-15-16(22(19,20)13-10-6-3-7-11-13)18-14(17-15)12-8-4-2-5-9-12/h2-11H,1H3,(H,17,18) |
InChI-Schlüssel |
OQFAORHWMJGDJZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



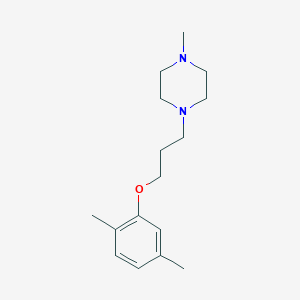
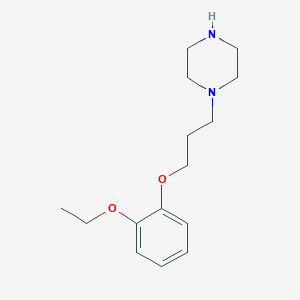
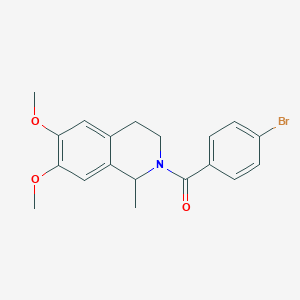
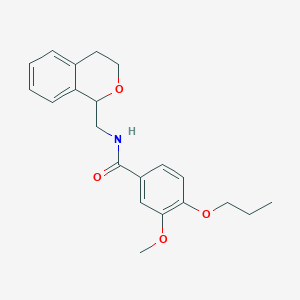
![2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B258831.png)
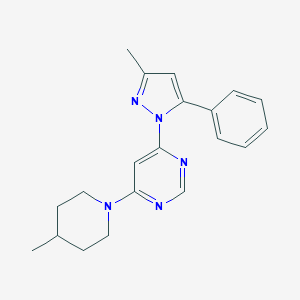
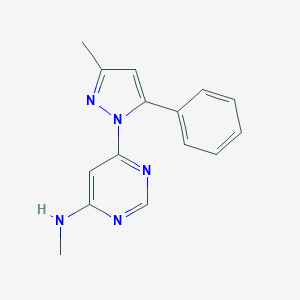
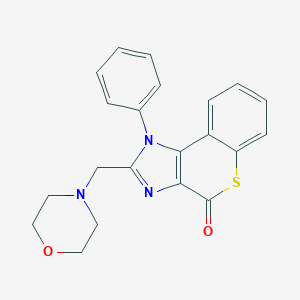
![7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258843.png)
![4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B258846.png)
![7-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B258849.png)
